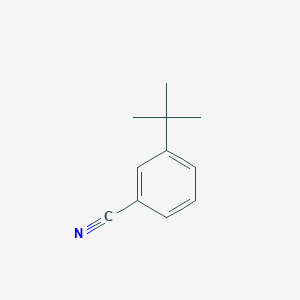

3-Tert-butylbenzonitrile

Overview

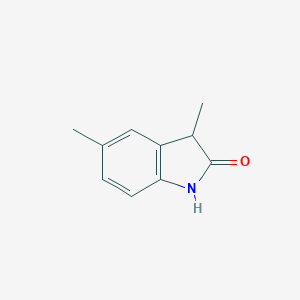

Description

3-Tert-butylbenzonitrile is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 . It is a colorless to light-yellow liquid .

Molecular Structure Analysis

The molecular structure of 3-Tert-butylbenzonitrile consists of a benzene ring substituted with a tert-butyl group and a nitrile group . The InChI code for this compound is 1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 .Physical And Chemical Properties Analysis

3-Tert-butylbenzonitrile is a colorless to light-yellow liquid . It has a molecular weight of 159.23 and is stored at room temperature .Scientific Research Applications

- “3-Tert-butylbenzonitrile” is a chemical compound used for research purposes . It’s a colorless to light-yellow liquid with the molecular formula C11H13N .

- It might be used as a starting material or intermediate in the synthesis of other chemical compounds .

Chemical Synthesis

Material Science

- “3-Tert-butylbenzonitrile” may be used to synthesize 3-bromo-4′-tert-butylbenzophenone . This compound could be used in various chemical reactions as a reagent .

- The compound has been studied for its ionization energy in the gas phase . This could be relevant in fields like physical chemistry and spectroscopy .

Synthesis of 3-bromo-4′-tert-butylbenzophenone

Gas Phase Ion Energetics

Infrared Spectrum Analysis

Safety And Hazards

The safety data sheet for 3-Tert-butylbenzonitrile indicates that it is harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name |

3-tert-butylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWBCSZHGGMJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942854 | |

| Record name | 3-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butylbenzonitrile | |

CAS RN |

20651-74-5 | |

| Record name | 3-Butylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)